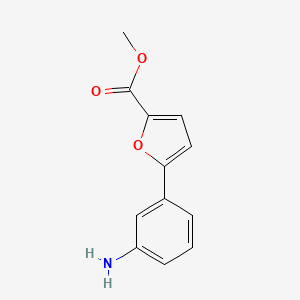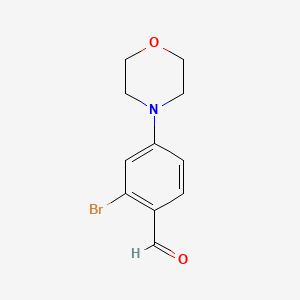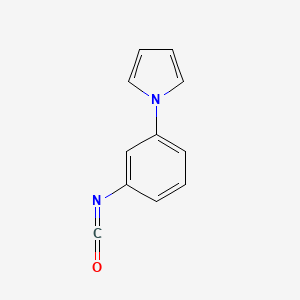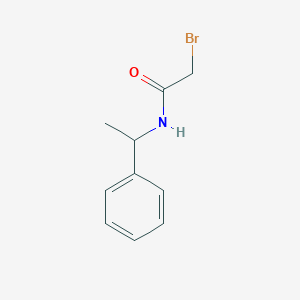
2-Brom-N-(1-Phenylethyl)acetamid
Übersicht
Beschreibung
2-bromo-N-(1-phenylethyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group (a combination of acetyl and amine groups) and are often synthesized for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of acetamide derivatives can be achieved through various methods. For instance, the KBr/K2S2O8-mediated dibromohydration of N-(2-alkynylaryl)acetamide is a method that allows for the regioselective introduction of bromine atoms and an acetamino group into the molecule under mild, metal-free conditions . Similarly, the synthesis of N-substituted acetamides can be performed by reacting different N-alkyl/aryl substituted 2-bromoacetamide with other compounds in the presence of DMF and sodium hydride . These methods demonstrate the versatility and adaptability of acetamide derivative synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. For example, the structures of newly synthesized compounds can be investigated by NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo a range of chemical reactions. The addition and substitution reactions are common, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives, where N-bromoacetamide reacts with a nitroalkene moiety . Moreover, the interaction between different functional groups within the molecule, such as nitro and acetamido groups, can influence the chemical shifts observed in NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized through various analytical techniques. The pKa determination of newly synthesized derivatives provides insights into their acidity constants, which is crucial for understanding their behavior in different environments . Additionally, the antimicrobial properties of these compounds can be assessed through biological testing against various bacterial and fungal species . The first hyperpolarizability of these compounds can also be high, indicating their potential for nonlinear optical (NLO) applications .
Wissenschaftliche Forschungsanwendungen
Synthese pharmazeutischer Verbindungen
2-Brom-N-(1-Phenylethyl)acetamid: wird bei der Synthese einer breiten Palette pharmazeutischer Verbindungen verwendet. Sein Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden, was ein Eckpfeiler in der pharmazeutischen Chemie ist. Diese Verbindung dient als Vorläufer für die Herstellung neuartiger Pharmazeutika mit potenziellen therapeutischen Vorteilen .
Entzündungshemmende und analgetische Wirkungen
Diese Verbindung wurde auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Eine Reihe von Analoga, die von This compound abgeleitet sind, haben vielversprechende Ergebnisse bei der Reduzierung von Entzündungen und Schmerzen gezeigt, was auf seine potenzielle Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente hindeutet .
Chemische Vielfalt in der pharmazeutischen Chemie
Die chemische Struktur von This compound ermöglicht einen hohen Grad an Modifikation, was zur chemischen Vielfalt in der pharmazeutischen Chemie beiträgt. Durch Veränderung seines molekularen Gerüsts können Chemiker neue Derivate entwickeln, die die Lebensqualität durch verbesserte Sicherheit und Wirksamkeit verbessern können .
Studien zur biologischen Grenzfläche
In biologischen Studien kann This compound verwendet werden, um molekulare Wechselwirkungen basierend auf seiner Struktur und seinen funktionellen Gruppen zu untersuchen. Es hilft, die biologischen Wirkungen von Medikamenten und ihre Wechselwirkungen auf molekularer Ebene zu verstehen .
Anwendungen der Computerchemie
Die Struktur der Verbindung ist auch in der Computerchemie von Bedeutung, wo sie verwendet werden kann, um das Verhalten neuer Medikamente zu modellieren und vorherzusagen. Seine physikalisch-chemischen Eigenschaften können rechnerisch analysiert werden, um seine biologischen Aktivitäten zu verstehen und vorherzusagen .
Forschung zur organischen Synthese
In der organischen Synthese ist This compound ein wertvolles Reagenz zur Einführung der Phenylethylgruppe in andere Moleküle. Seine Reaktivität an der benzylischen Position ist besonders nützlich für die Herstellung komplexer organischer Moleküle .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXLSVGMXDLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444785 | |
| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70110-38-2 | |
| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



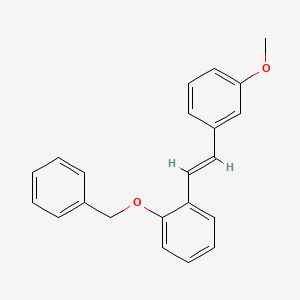
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)

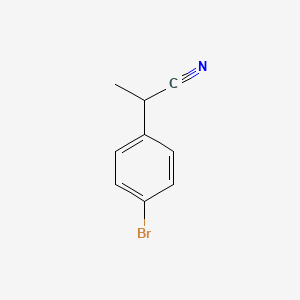
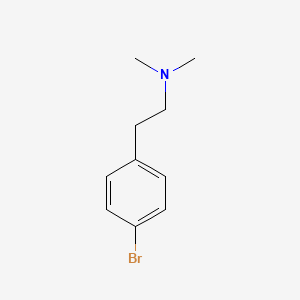
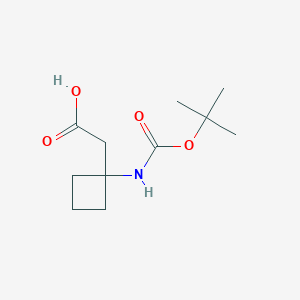

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

